4-Methoxyisophthaloyl dichloride
Overview
Description
4-Methoxyisophthaloyl dichloride is an organic compound with the molecular formula C9H6Cl2O3. It is a derivative of isophthalic acid, where the hydrogen atoms of the carboxylic acid groups are replaced by chlorine atoms, and a methoxy group is attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various organic materials, including pharmaceuticals and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyisophthaloyl dichloride typically involves the chlorination of 4-methoxyisophthalic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, where the 4-methoxyisophthalic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and gas scrubbers to handle the evolved hydrogen chloride gas. The reaction conditions are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyisophthaloyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methoxyisophthalic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: The hydrolysis reaction is usually performed in aqueous media at room temperature.
Major Products Formed:
Amides, Esters, and Thioesters: These are the major products formed from nucleophilic substitution reactions.
4-Methoxyisophthalic Acid: This is the primary product formed from the hydrolysis reaction.
Scientific Research Applications
4-Methoxyisophthaloyl dichloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methoxyisophthaloyl dichloride primarily involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Isophthaloyl Dichloride: Similar to 4-methoxyisophthaloyl dichloride but lacks the methoxy group.
Terephthaloyl Dichloride: Another related compound with the chlorine atoms in the para position.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable intermediate in the synthesis of specific organic compounds with desired characteristics .
Properties
IUPAC Name |
4-methoxybenzene-1,3-dicarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-7-3-2-5(8(10)12)4-6(7)9(11)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPCRVTXBLUQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157504 | |
Record name | 4-Methoxyisophthaloyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13235-60-4 | |
Record name | 4-Methoxy-1,3-benzenedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13235-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyisophthaloyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyisophthaloyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyisophthaloyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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